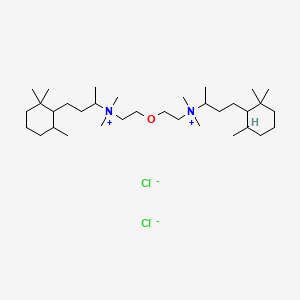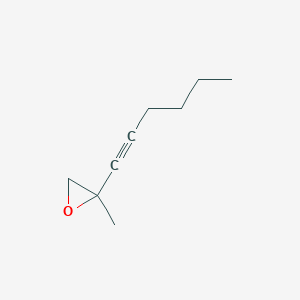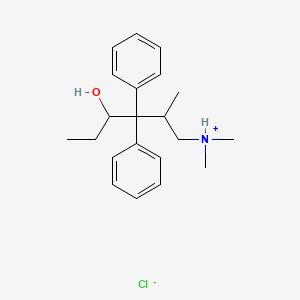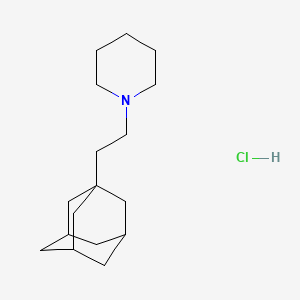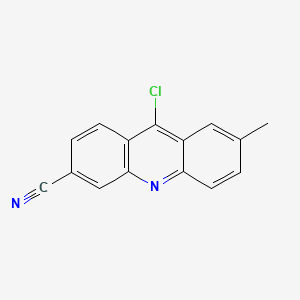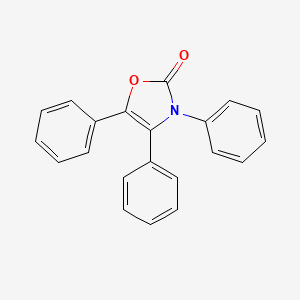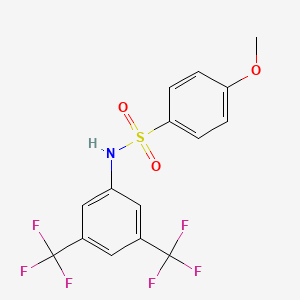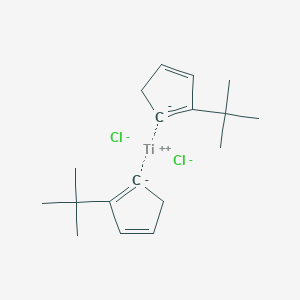
3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- is a complex organic compound with the molecular formula C13H14 and a molecular weight of 170.2503 . This compound is characterized by its unique structure, which includes a methanocyclobutane ring fused to a naphthalene system. It is known for its stereoisomerism, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. Its unique structure allows it to bind to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- include other methanocyclobutane derivatives and naphthalene-based compounds. What sets this compound apart is its specific stereochemistry and the resulting unique chemical properties. Some similar compounds include:
- Methanocyclobutane
- Naphthalene derivatives
- Other fused ring systems
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
67109-90-4 |
|---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
tetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene |
InChI |
InChI=1S/C13H14/c1-2-4-9-8(3-1)12-7-13(9)11-6-5-10(11)12/h1-4,10-13H,5-7H2 |
InChI-Schlüssel |
SHMYIFLHMQKIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1C3CC2C4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


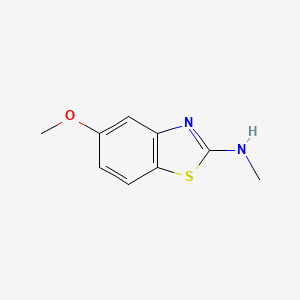
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)
